molecular formula C15H16O3S B1185101 Phenyl 2,4,5-trimethylbenzenesulfonate

Phenyl 2,4,5-trimethylbenzenesulfonate

Cat. No.: B1185101
M. Wt: 276.35
InChI Key: BQGZWGBACBVUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2,4,5-trimethylbenzenesulfonate is an aromatic sulfonate ester characterized by a benzenesulfonate backbone substituted with methyl groups at the 2, 4, and 5 positions and a phenyl ester moiety. For example, p-toluenesulfonic acid (a Brønsted acid catalyst) has been widely used in analogous sulfonate ester syntheses to achieve high yields .

The compound’s structure imparts unique physicochemical properties, including increased steric hindrance due to the 2,4,5-trimethyl substitution pattern, which may influence its reactivity, solubility, and biological activity compared to other sulfonates or esters.

Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.35

IUPAC Name

phenyl 2,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C15H16O3S/c1-11-9-13(3)15(10-12(11)2)19(16,17)18-14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

BQGZWGBACBVUID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern Effects: 2,4,5- vs. 3,4,5-Substituted Analogues

Evidence from structure-activity relationship (SAR) studies highlights the critical role of substitution positioning in biological activity. For instance, in trisubstituted aniline derivatives, 2,4,5-trimethoxyphenyl analogues exhibited lower cytotoxicity against most cancer cell lines compared to 3,4,5-trimethoxyphenyl derivatives. However, against MCF7 breast cancer cells, both substitution patterns showed comparable potency . By analogy, the 2,4,5-trimethylbenzenesulfonate group in the target compound may exhibit distinct biological or chemical behavior compared to its 3,4,5-isomer, particularly in steric interactions or metabolic stability.

Comparison with Benzoate Esters

Phenyl benzoate (CAS 93-99-2) and other aliphatic benzoates (e.g., methyl benzoate, isopropyl benzoate) share structural similarities with phenyl 2,4,5-trimethylbenzenesulfonate but differ in their functional groups. Key distinctions include:

  • Reactivity : Sulfonate esters are generally more resistant to hydrolysis than benzoate esters due to the stronger electron-withdrawing sulfonyl group .
  • Applications : Benzoates are widely used as flavoring agents and plasticizers, whereas sulfonates are more common in pharmaceuticals and surfactants.
Table 2: Physicochemical Properties of Esters
Compound Functional Group Hydrolysis Stability Common Uses
Phenyl benzoate Benzoate Moderate Flavoring, polymers
This compound Sulfonate High Pharmaceuticals, catalysis

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